REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].BrBr.[NH2:13][C:14]([NH2:16])=[S:15]>C(O)(=O)C>[C:1]([N:4]1[CH2:9][CH2:8][C:7]2[N:13]=[C:14]([NH2:16])[S:15][C:6]=2[CH2:5]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
7.05 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the formed precipitate was collected on a filter
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
DISSOLUTION
|
Details
|
This crude intermediate (3.01 g) was dissolved in ethanol (20 mL)
|
Type
|
WAIT
|
Details
|
was refixed for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
Water (20 mL) was added
|
Type
|
EXTRACTION
|
Details
|
Extraction with DCM
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
(sodium sulfate) and removal of the organic phase
|
Type
|
CUSTOM
|
Details
|
gave 1.1 g of a crude product
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC2=C(CC1)N=C(S2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 202 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 10.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |